

# Preliminary Screening of Anticancer Agent AG-120 (Ivosidenib): A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                      |           |
|----------------------|----------------------|-----------|
| Compound Name:       | Anticancer agent 120 |           |
| Cat. No.:            | B15611870            | Get Quote |

For Immediate Release to the Scientific Community

This technical guide provides a comprehensive summary of the preliminary screening results for the anticancer agent AG-120, also known as Ivosidenib. This document is intended for researchers, scientists, and professionals in the field of drug development, offering an in-depth look at the agent's mechanism of action, preclinical efficacy, and the experimental protocols utilized in its initial evaluation. AG-120 is a first-in-class, oral, selective, and potent inhibitor of the mutant isocitrate dehydrogenase 1 (IDH1) enzyme.[1][2]

## **Executive Summary**

Somatic mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme are a key driver in various cancers, including acute myeloid leukemia (AML), cholangiocarcinoma, and glioma.[3][4] These mutations lead to the neomorphic production of the oncometabolite D-2-hydroxyglutarate (2-HG), which plays a crucial role in epigenetic dysregulation and impaired cellular differentiation, ultimately promoting tumorigenesis.[3][5] AG-120 (Ivosidenib) is a targeted inhibitor of the mutant IDH1 protein.[5] Preclinical studies have demonstrated its ability to significantly lower 2-HG levels, induce differentiation of cancer cells, and inhibit tumor growth in both in vitro and in vivo models.[3][5][6]

# **In Vitro Efficacy**

AG-120 has demonstrated potent and selective inhibition of various IDH1-R132 mutant enzymes in biochemical assays. The agent also shows cellular potency in cancer cell lines



endogenously expressing mutant IDH1.

**Table 1: In Vitro Inhibitory Activity of AG-120 Against** 

**Mutant IDH1 Enzymes** 

| Mutant IDH1 Enzyme | IC50 (nM) |
|--------------------|-----------|
| IDH1-R132H         | 12        |
| IDH1-R132C         | 13        |
| IDH1-R132G         | 8         |
| IDH1-R132L         | 13        |
| IDH1-R132S         | 12        |

Data sourced from MedchemExpress, based on a 48-hour incubation period.[7]

Table 2: Cellular Activity of AG-120 in Mutant IDH1

**Cancer Cell Lines** 

| Cell Line                    | Cancer Type  | Cellular 2-HG Inhibition<br>IC50 (nM) |
|------------------------------|--------------|---------------------------------------|
| HT1080                       | Fibrosarcoma | 6                                     |
| U87MG (overexpressing R132H) | Glioblastoma | 23                                    |

IC50 values represent the concentration of AG-120 required to inhibit 50% of 2-hydroxyglutarate (2-HG) production in cells.

In primary human AML blast cells with IDH1 mutations, AG-120 effectively reduced intracellular 2-HG levels. At a concentration of 0.5  $\mu$ M, a 96% reduction was observed, with reductions of 98.6% and 99.7% at 1  $\mu$ M and 5  $\mu$ M, respectively.[3][4] Furthermore, treatment with AG-120 restored erythropoietin (EPO)-induced differentiation in TF-1 IDH1-R132H cells.[6]

## **In Vivo Efficacy**



The in vivo efficacy of AG-120 was evaluated in a xenograft mouse model using HT1080 cells, which harbor an endogenous IDH1-R132C mutation.

Table 3: In Vivo Tumor 2-HG Reduction in HT1080

**Xenograft Model** 

| Dosage                       | Maximum Inhibition (%) | Time to Maximum Inhibition (hours) |
|------------------------------|------------------------|------------------------------------|
| 50 mg/kg (single oral dose)  | 92.0                   | ~12                                |
| 150 mg/kg (single oral dose) | 95.2                   | ~12                                |

Tumor 2-HG concentrations returned to near baseline levels within 48-72 hours, indicating a reversible mode of inhibition.[3][4]

# **Mechanism of Action and Signaling Pathways**

AG-120's primary mechanism of action is the selective inhibition of the mutated IDH1 enzyme. This prevents the conversion of  $\alpha$ -ketoglutarate ( $\alpha$ -KG) to the oncometabolite 2-HG. The reduction in 2-HG levels is hypothesized to restore normal epigenetic regulation and induce cellular differentiation in cancer cells.



Click to download full resolution via product page



Figure 1: Primary signaling pathway of AG-120 (Ivosidenib) action.

Recent studies have also uncovered a novel anti-tumor mechanism of AG-120 in colorectal cancer (CRC) cells, independent of its IDH1 inhibitory activity. AG-120 was found to inhibit the glutamine transporter ASCT2, leading to reduced glutamine uptake and metabolism. This resulted in decreased cell proliferation, increased autophagy, and elevated oxidative stress, potentially through the suppression of the ERK and mTOR signaling pathways.[8]



Click to download full resolution via product page



Figure 2: Secondary mechanism of AG-120 via ASCT2 inhibition.

# **Experimental Protocols**

Detailed methodologies for the key preliminary screening experiments are outlined below.

# Mutant IDH1 Enzyme Inhibition Assay (Biochemical Assay)

- Enzyme Preparation: Recombinant human mutant IDH1 enzymes (e.g., R132H, R132C) are expressed and purified.
- Reaction Mixture: The assay is conducted in a reaction buffer containing the mutant IDH1 enzyme, NADPH, and α-ketoglutarate.
- Compound Incubation: A dilution series of AG-120 is pre-incubated with the enzyme.
- Reaction Initiation: The reaction is initiated by the addition of  $\alpha$ -ketoglutarate.
- Detection: The rate of NADPH consumption is monitored by measuring the decrease in absorbance at 340 nm.
- Data Analysis: IC50 values are calculated by fitting the dose-response data to a fourparameter logistic equation.

#### **Cellular 2-HG Inhibition Assay**

- Cell Culture: Mutant IDH1 cancer cell lines (e.g., HT1080) are cultured in appropriate media.
- Compound Treatment: Cells are treated with varying concentrations of AG-120 for a specified duration (e.g., 48 hours).
- Metabolite Extraction: Intracellular metabolites are extracted from the cells.
- 2-HG Quantification: The concentration of 2-HG in the cell lysates is measured using liquid chromatography-mass spectrometry (LC-MS).



 Data Analysis: IC50 values are determined by plotting the percentage of 2-HG inhibition against the log of AG-120 concentration.

### In Vivo Xenograft Study

- Animal Model: Immunocompromised mice (e.g., female nude BALB/c) are used.[3][4]
- Tumor Implantation: HT1080 cells are subcutaneously inoculated into the mice.
- Treatment: Once tumors reach a specified volume, mice are administered a single oral dose of AG-120 (e.g., 50 or 150 mg/kg) or vehicle control by gavage.[3][4]
- Tumor Collection: Tumors are harvested at various time points post-dose.
- 2-HG Analysis: Tumor tissue is processed, and 2-HG levels are quantified by LC-MS.
- Data Analysis: The percentage of 2-HG inhibition is calculated relative to the vehicle-treated control group.





Click to download full resolution via product page

Figure 3: General experimental workflow for AG-120 preclinical screening.



#### Conclusion

The preliminary screening of AG-120 (Ivosidenib) has provided compelling evidence of its potential as a targeted anticancer agent. Its potent and selective inhibition of mutant IDH1, leading to a significant reduction of the oncometabolite 2-HG, underpins its primary mechanism of action. The in vitro and in vivo data demonstrate robust target engagement and a clear pharmacodynamic effect. The discovery of a secondary, IDH1-independent mechanism involving the inhibition of glutamine transport further broadens the potential therapeutic applications of this agent. These promising preclinical findings have provided a strong rationale for the successful clinical development of AG-120 for the treatment of cancers harboring IDH1 mutations.[3]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. researchgate.net [researchgate.net]
- 2. axonmedchem.com [axonmedchem.com]
- 3. Discovery of AG-120 (Ivosidenib): A First-in-Class Mutant IDH1 Inhibitor for the Treatment of IDH1 Mutant Cancers PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Clinical pharmacokinetics and pharmacodynamics of ivosidenib, an oral, targeted inhibitor of mutant IDH1, in patients with advanced solid tumors PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Ag120-Mediated Inhibition of ASCT2-Dependent Glutamine Transport has an Anti-Tumor Effect on Colorectal Cancer Cells PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Preliminary Screening of Anticancer Agent AG-120 (Ivosidenib): A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15611870#anticancer-agent-120-preliminary-screening-results]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com